molecular formula C6H12O3 B1609303 (2S)-2-hydroxyhexanoic acid CAS No. 70267-26-4

(2S)-2-hydroxyhexanoic acid

Cat. No.: B1609303
CAS No.: 70267-26-4
M. Wt: 132.16 g/mol
InChI Key: NYHNVHGFPZAZGA-YFKPBYRVSA-N
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Description

(2S)-2-Hydroxyhexanoic acid, also known as L-2-hydroxyhexanoic acid, is a chiral hydroxy acid with the molecular formula C6H12O3. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a hexanoic acid chain. It is an important intermediate in organic synthesis and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S)-2-Hydroxyhexanoic acid can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-oxohexanoic acid using chiral catalysts. Another method includes the enzymatic resolution of racemic mixtures of 2-hydroxyhexanoic acid using lipases .

Industrial Production Methods: Industrial production of this compound often involves biotechnological processes, such as fermentation using genetically modified microorganisms. These microorganisms are engineered to produce the desired enantiomer with high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Hydroxyhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2S)-2-Hydroxyhexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-hydroxyhexanoic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the carboxyl group can participate in ionic interactions with molecular targets, affecting various biochemical pathways .

Comparison with Similar Compounds

    (2R)-2-Hydroxyhexanoic acid: The enantiomer of (2S)-2-hydroxyhexanoic acid.

    2-Hydroxybutanoic acid: A shorter chain hydroxy acid.

    2-Hydroxydecanoic acid: A longer chain hydroxy acid.

Comparison:

Properties

IUPAC Name

(2S)-2-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHNVHGFPZAZGA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70267-26-4
Record name 2-Hydroxyhexanoic acid, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070267264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXYHEXANOIC ACID, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43W9KLV3ZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

DL-2-Hydroxycaproic acid (1.00 g, 0.0076 moles), and L-lactic acid (4.5 g of a nominally 85% solution in water; 0.043 moles) were placed in a reaction flask equipped with a distillation head and mechanical stirrer. The flask was heated at 110° C. for 6 hours under low vacuum (aspirator) while water was removed. The temperature was then raised to 140° C. for 6 hours. Acetic anhydride (5.16 g; 0.0506 moles) was added to the oligomer, followed by heating at 80° C. for 14 hours. Excess acetic anhydride and acetic acid were distilled off under low vacuum. Tetrahydrofuran/water (15 mL of 85/15; v/v) was added with stirring and heating at 60° C. for 0.5 hours. The bulk of the solvent was removed by vacuum distillation on a rotary evaporator. The resulting crude product was dissolved in chloroform (20 mL). The chloroform solution was washed twice with millipore water (5 mL) and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 120° C. to provide acetyl-oligo(D,L-2-hydroxycaproic-co-L-Lactic acid) with n=7.5 for lactic acid and 1.4 for hydroxycaproic acid, MN =763, and MW =1044.
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Synthesis routes and methods II

Procedure details

Examples 47-63 were run in a liquid full plug flow reactor, 30 inches (76 cm) with a ¼ inch (0.64 cm) diameter. Inlet and exit pressure was 150 psig (1.03 MPa gauge) controlled with a back pressure regulator. The catalysts were all prepared as in Experiment 13 on 2 mm spheres with the appropriate metal salts and type of alumina, with the exception that reduction was performed by flowing H2 at 150° C. instead of sodium citrate. The feed consisted of 1.6% CHHP in cyclohexane, about 1% K and 2% A, and varying amounts of water and acid impurities consisting of monobasic and dibasic acids which would be typical of those produced in cyclohexane oxidation such as adipic acid, succinic acid, formic acid, and hydroxycaproic acid, in approximately equal amounts. Analyses were performed on CHHP, K, and A by gas chromatography. Cyclohexane, CHHP, K, and A were obtained from E. I. du Pont de Nemours and Company, Wilmington, Del. The K/A ratio obtained after conversion of cyclohexylhydroperoxide over the catalyst was calculated using the equation: ( mols ⁢   ⁢ K ⁢   ⁢ in ⁢   ⁢ product ) - ( mols ⁢   ⁢ K ⁢   ⁢ in ⁢   ⁢ feed ) ( mols ⁢   ⁢ A ⁢   ⁢ in ⁢   ⁢ product ) - ( mols ⁢   ⁢ A ⁢   ⁢ in ⁢   ⁢ feed )
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-hydroxyhexanoic acid
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